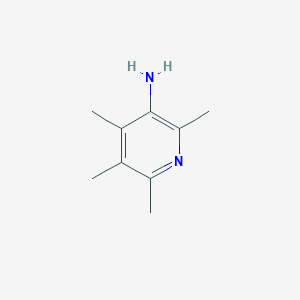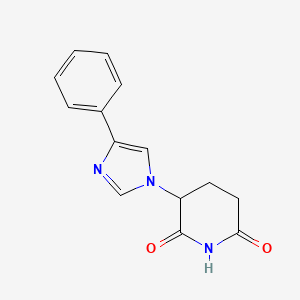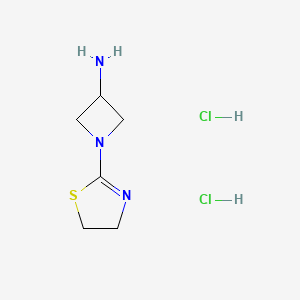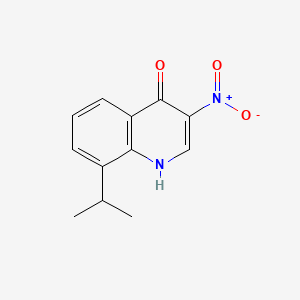
Methyl 2-hydroxy-3-(2-methylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-3-(2-methylphenyl)propanoate: is an organic compound with the molecular formula C11H14O3. It is an ester derivative of 2-hydroxy-3-(2-methylphenyl)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing methyl 2-hydroxy-3-(2-methylphenyl)propanoate involves the esterification of 2-hydroxy-3-(2-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-hydroxy-3-(2-methylphenyl)propanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Methyl 2-hydroxy-3-(2-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory and analgesic agents.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl 2-hydroxy-3-(2-methylphenyl)propanoate can act as an inhibitor of certain enzymes, affecting metabolic pathways and biochemical reactions.
Receptor Binding: The compound may interact with specific receptors in biological systems, modulating cellular responses and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: This compound has a similar structure but with a hydroxyl group in the meta position of the phenyl ring.
Methyl 3-(2-hydroxyphenyl)propanoate: This compound has the hydroxyl group in the ortho position of the phenyl ring.
Uniqueness:
Positional Isomerism: The unique position of the methyl and hydroxyl groups in methyl 2-hydroxy-3-(2-methylphenyl)propanoate gives it distinct chemical and physical properties compared to its isomers.
Reactivity: The specific arrangement of functional groups influences the compound’s reactivity and its interactions with other molecules, making it suitable for particular applications in synthesis and research.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2/h3-6,10,12H,7H2,1-2H3 |
InChI-Schlüssel |
MUGDUYPNCNRHOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)


![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)





